molecular formula C7H9N5S B13086621 1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine

1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine

Cat. No.: B13086621
M. Wt: 195.25 g/mol
InChI Key: JQTMQKJAYCCYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine typically involves the construction of the triazine ring followed by the introduction of the methylthio group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-diamino-1,2,4-triazine with methyl iodide in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: Complex heterocyclic compounds with potential biological activities.

Scientific Research Applications

1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine is unique due to its specific substitution pattern and the presence of both pyrazolo and triazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H9N5S

Molecular Weight

195.25 g/mol

IUPAC Name

1,3-dimethyl-5-methylsulfanylpyrazolo[4,3-e][1,2,4]triazine

InChI

InChI=1S/C7H9N5S/c1-4-5-6(12(2)11-4)9-10-7(8-5)13-3/h1-3H3

InChI Key

JQTMQKJAYCCYOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1N=C(N=N2)SC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.